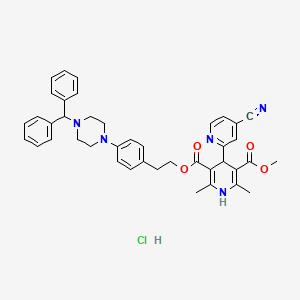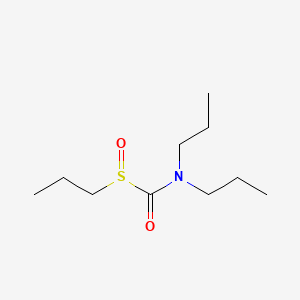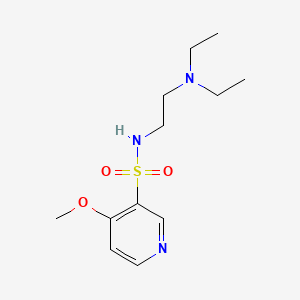
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a diethylaminoethyl group, and a methoxy group. Pyridinesulfonamides are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This competitive inhibition can lead to the disruption of biological pathways and processes.
Comparison with Similar Compounds
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be compared with other pyridinesulfonamides, such as:
5-Bromo-N-ethylpyridine-3-sulfonamide: This compound has a bromine substituent instead of a methoxy group, which can affect its reactivity and biological activity.
N-(Pyridin-2-yl)amides: These compounds have a pyridinyl group instead of a diethylaminoethyl group, leading to different chemical properties and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds have an imidazo ring fused to the pyridine ring, resulting in unique structural and functional characteristics.
The uniqueness of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
115416-22-3 |
|---|---|
Molecular Formula |
C12H21N3O3S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-4-15(5-2)9-8-14-19(16,17)12-10-13-7-6-11(12)18-3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChI Key |
MKCNLWUTWQQHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


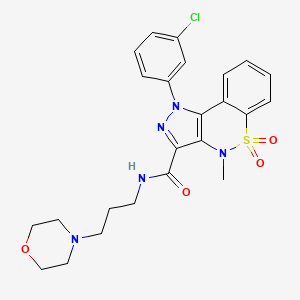
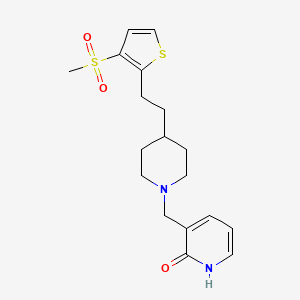
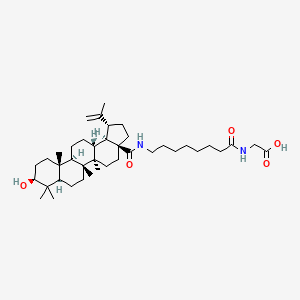

![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
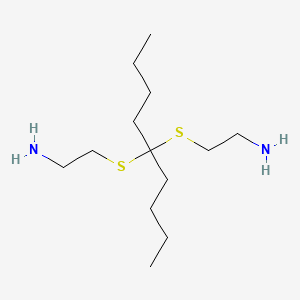

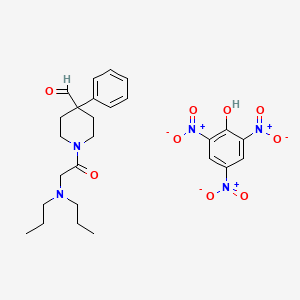
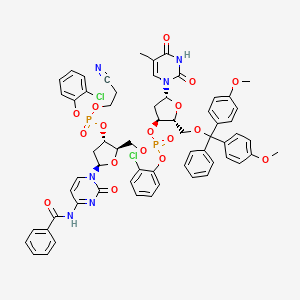
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
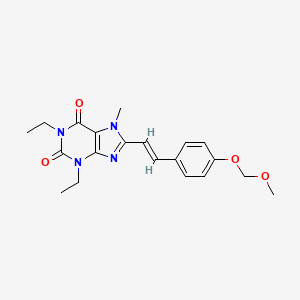
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
